(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-benzyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-29-17-16-27-22-10-6-7-11-23(22)30-25(27)26-24(28)21-14-12-20(13-15-21)18-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSULMIQFFYUHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through several synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms the intermediate N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can then be further reacted with an ethoxyethyl group to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzothiazole ring. Common reagents for these reactions include halides and amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Benzothiazole derivatives, including this compound, have shown promise as potential anticancer and anti-inflammatory agents. They exhibit activity against various cancer cell lines and can modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of (Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound may inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival. It can also induce apoptosis (programmed cell death) by activating caspases and other pro-apoptotic proteins . In inflammatory conditions, the compound may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby modulating the inflammatory response .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes structural differences and key properties of analogous compounds:
Key Observations :
Thiadiazole derivatives () exhibit lower melting points (~160°C) due to reduced planarity .
Substituent Effects: Solubility: The 2-ethoxyethyl group (target compound) may provide better solubility than morpholinopropyl () or sulfonyl groups () due to its flexible ether chain . Electronic Effects: The 4-benzyl group (target compound) is electron-donating, contrasting with electron-withdrawing sulfonyl groups (), which could alter reactivity or binding interactions .
Stereochemistry :
- The Z-configuration in the target compound and ’s analog ensures a planar imine bond, critical for conjugation and intermolecular interactions (e.g., hydrogen bonding) .
Biological Activity
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound belonging to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 460.61 g/mol. The compound features a benzamide structure linked to a benzothiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inducing apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in programmed cell death.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | U937 | 6.6 | Procaspase-3 activation |
| This compound | TBD | TBD | TBD |
The specific IC50 values for this compound remain to be established through experimental assays.
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, including resistant isolates.
Table 2: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| Compound C | Candida albicans | 10 |
These findings suggest that the presence of the benzothiazole moiety enhances the antimicrobial efficacy of the compounds.
Structure-Activity Relationships (SAR)
The structure-activity relationships of benzothiazole derivatives indicate that modifications on the benzene ring and the thiazole ring significantly influence their biological activity. For example, substituents that enhance lipophilicity often correlate with increased potency against cancer cell lines.
Case Studies
-
Study on Procaspase Activation :
A study published PMC detailed the mechanism through which certain benzothiazole derivatives activate procaspase-3, leading to enhanced apoptosis in canc
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Metal-free three-component | Et₃N, H₂O, 80°C | 85 | |
| Acid-catalyzed cyclization | CH₃COOH, NaOAc, reflux | 85 | |
| TBHP-mediated oxidation | TBHP, MeOH, reflux | 95 |
Basic: How is the structural confirmation of this compound achieved?
Answer:
Structural elucidation relies on:
- NMR spectroscopy : Distinct ¹H and ¹³C NMR signals for the benzamide carbonyl (δ ~165-170 ppm), thiazole ring protons (δ ~6.5-8.5 ppm), and ethoxyethyl side-chain (δ ~1.2-1.4 ppm for CH₃, δ ~3.4-3.7 ppm for OCH₂) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₅N₂O₂S: 441.1634; observed: 441.1632) .
- X-ray crystallography : For unambiguous Z-configuration assignment, as demonstrated in related benzothiazolylidene benzamides .
Advanced: What computational strategies are used to predict reactivity or binding interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the thiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles .
- Molecular docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating interactions between the compound’s benzamide moiety and active-site residues. Related compounds show affinity for kinases and antimicrobial targets .
- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes in simulated physiological conditions .
Advanced: How can reaction mechanisms for its synthesis be experimentally validated?
Answer:
- Isotopic labeling : Tracking ¹³C or ¹⁵N in intermediates to confirm cyclization pathways .
- Control experiments : Omitting key reagents (e.g., Et₃N in the three-component reaction) to identify essential steps .
- Kinetic studies : Monitoring reaction progress via TLC or HPLC to determine rate-determining steps (e.g., thiourea formation vs. cyclization) .
Basic: What are the critical spectroscopic markers for quality control during synthesis?
Answer:
Key markers include:
- IR spectroscopy : Stretching vibrations for amide C=O (~1670 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
- ¹H NMR : Integration ratios for ethoxyethyl protons (CH₃CH₂O: 3H triplet, δ ~1.2 ppm; OCH₂: 4H quartet, δ ~3.4-3.7 ppm) .
- LC-MS : Purity assessment (>95%) and detection of byproducts (e.g., uncyclized intermediates) .
Advanced: How can reaction conditions be optimized to enhance yield or selectivity?
Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency compared to acetic acid .
- Catalyst variation : Substituting Et₃N with DBU (1,8-diazabicycloundec-7-ene) to accelerate SNAr displacement in three-component reactions .
- Temperature modulation : Lowering reaction temperature to ~60°C reduces side reactions (e.g., over-oxidation) in TBHP-mediated syntheses .
Q. Table 2: Optimization Parameters
| Parameter | Effect on Yield/Selectivity | Citation |
|---|---|---|
| Solvent (DMF vs. AcOH) | +15% yield in DMF | |
| Catalyst (DBU vs. Et₃N) | Faster kinetics with DBU | |
| Temperature (60°C vs. 80°C) | Reduced byproduct formation |
Advanced: What biological activities are hypothesized for this compound based on structural analogs?
Answer:
- Antimicrobial activity : Analogous thiazole-quinolinium derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Enzyme inhibition : Fluorinated benzothiazoles show α-glucosidase inhibition (IC₅₀ ~12 µM), suggesting antidiabetic potential .
- Anticancer potential : Pyrimidine-benzamide hybrids inhibit kinase pathways (e.g., CDK4/6) with IC₅₀ < 1 µM .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column chromatography : Silica gel with hexane/EtOAc gradients (e.g., 20:80 → 50:50) to separate geometric isomers .
- Recrystallization : Ethanol or methanol for high-purity crystals (>98%) .
- Prep-HPLC : For scale-up purification using C18 columns and acetonitrile/water mobile phases .
Advanced: How can data contradictions in spectral or biological results be resolved?
Answer:
- Reproducibility checks : Repeating synthesis under inert (N₂/Ar) conditions to rule out oxidation artifacts .
- 2D NMR (COSY, NOESY) : Resolving overlapping signals (e.g., benzyl vs. ethoxyethyl protons) .
- Biological triplicates : Conducting assays in triplicate with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
